molecular formula C17H21N3O4 B2777929 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide CAS No. 721423-41-2

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2777929
CAS No.: 721423-41-2
M. Wt: 331.372
InChI Key: ZMOGEBXBTOEGRB-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the development of anticonvulsant agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with anhydrous potassium carbonate and 1-(2-bromoethoxy)-4-fluorobenzene . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for yield and purity, incorporating advanced techniques such as continuous flow chemistry and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific spirocyclic structure and the presence of both oxo and methoxy functional groups. These features contribute to its distinct chemical reactivity and potential pharmacological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-13-7-5-6-12(10-13)18-14(21)11-20-15(22)17(19-16(20)23)8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOGEBXBTOEGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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